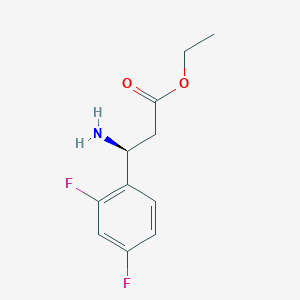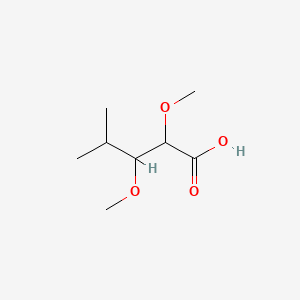
2,3-Dimethoxy-4-methylpentanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O4 It is a derivative of pentanoic acid, featuring two methoxy groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the methoxylation of a suitable precursor, such as 2,3-dimethoxy-4-methylpentan-1-ol. This reaction typically requires the use of methanol and a strong base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired acid.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethoxy-4-methylpentanoic acid may involve large-scale methoxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,3-Dimethoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
科学研究应用
2,3-Dimethoxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,3-Dimethoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxy groups and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Methylpentanoic acid: A structurally similar compound with a single methyl group.
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but differs in the core structure.
4-Methylpentanoic acid: Similar backbone but lacks the methoxy groups.
Uniqueness
2,3-Dimethoxy-4-methylpentanoic acid is unique due to the presence of both methoxy groups and a methyl group on the pentanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H16O4 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
2,3-dimethoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(2)6(11-3)7(12-4)8(9)10/h5-7H,1-4H3,(H,9,10) |
InChI 键 |
RELLKKGFTKXKQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


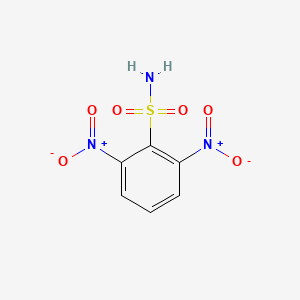
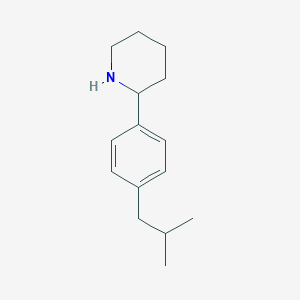


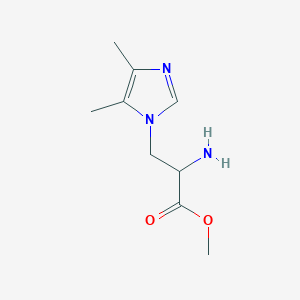
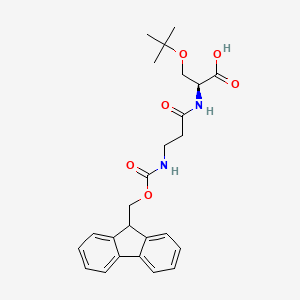
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
